Triisobutylamine
Triisobutylamine
Triisobutylamine is an organic base. Solubility and liquid-liquid equilibria of binary mixtures of triisobutylamine and water has been evaluated.
Triisobutylamine is a sterically hindered amine. The rate constants for H-atom abstraction from triisobutylamine has been evaluated.
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992)
Triisobutylamine is a sterically hindered amine. The rate constants for H-atom abstraction from triisobutylamine has been evaluated.
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
1116-40-1
VCID:
VC20968802
InChI:
InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
SMILES:
CC(C)CN(CC(C)C)CC(C)C
Molecular Formula:
C12H27N
Molecular Weight:
185.35 g/mol
Triisobutylamine
CAS No.: 1116-40-1
Cat. No.: VC20968802
Molecular Formula: C12H27N
Molecular Weight: 185.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triisobutylamine is an organic base. Solubility and liquid-liquid equilibria of binary mixtures of triisobutylamine and water has been evaluated. Triisobutylamine is a sterically hindered amine. The rate constants for H-atom abstraction from triisobutylamine has been evaluated. Triisobutylamine is a clear pale yellow liquid. (NTP, 1992) |
|---|---|
| CAS No. | 1116-40-1 |
| Molecular Formula | C12H27N |
| Molecular Weight | 185.35 g/mol |
| IUPAC Name | 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine |
| Standard InChI | InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 |
| Standard InChI Key | IIFFFBSAXDNJHX-UHFFFAOYSA-N |
| SMILES | CC(C)CN(CC(C)C)CC(C)C |
| Canonical SMILES | CC(C)CN(CC(C)C)CC(C)C |
| Boiling Point | 376.7 °F at 760 mm Hg (NTP, 1992) 191.5 °C |
| Flash Point | 124.3 °F (NTP, 1992) |
| Melting Point | -7.2 °F (NTP, 1992) -21.8 °C |
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